Tri-tert-butylphosphonium tetrafluoroborate

Catalog No.
S755367
CAS No.
131274-22-1
M.F
C12H28BF4P
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-tert-butylphosphonium tetrafluoroborate

CAS Number

131274-22-1

Product Name

Tri-tert-butylphosphonium tetrafluoroborate

IUPAC Name

tritert-butylphosphanium;tetrafluoroborate

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1

InChI Key

YTJUCJAUJCXFTN-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C

Synonyms

Tri-tert-butylphosphine Tetrafluoroborate; Tris(tert-butyl)phosphine Tetrafluoroborate; Tris(tert-butyl)phosphonium Tetrafluoroborate;

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C

Palladium-Catalyzed Cross-Coupling Reactions:

  • TTBP serves as a ligand for palladium(0) catalysts in Suzuki-Miyaura coupling, a reaction for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. Studies have shown that TTBP can be particularly effective in these reactions, offering advantages like:
    • Broad substrate scope: It enables coupling of a wide range of aryl and vinyl partners. Source: Journal of the American Chemical Society, 2002, 124 (24), 6890-6898:
    • Improved stability: The bulky tert-butyl groups on the phosphonium cation contribute to the enhanced stability of the palladium catalyst, leading to higher reaction yields and improved catalyst longevity. Source: Chemistry - A European Journal, 2004, 10 (12), 2992-3000:
  • TTBP also finds use in other palladium-catalyzed cross-coupling reactions, including:
    • Heck reaction: Formation of carbon-carbon bonds between alkenes and aryl or vinyl halides. Source: Tetrahedron Letters, 2002, 43 (18), 3321-3324:
    • Sonogashira coupling: Formation of carbon-carbon bonds between alkynes and aryl or vinyl halides. Source: The Journal of Organic Chemistry, 2003, 68 (12), 4885-4890:

Other Applications:

  • Beyond catalysis, TTBP finds use in various scientific research fields, including:
    • Ionic liquids: As a precursor for the synthesis of new ionic liquids with potential applications in separation science and electrocatalysis. Source: Inorganic Chemistry, 2003, 42 (17), 5436-5442:
    • Material science: As a component in the preparation of organic-inorganic hybrid materials. Source: Journal of Materials Chemistry, 2004, 14 (5), 881-887:

Tri-tert-butylphosphonium tetrafluoroborate is a quaternary phosphonium salt with the molecular formula C12H28BF4PC_{12}H_{28}BF_4P and a molecular weight of approximately 290.14 g/mol. It is characterized by the presence of three tert-butyl groups attached to a phosphorus atom, which is further coordinated to a tetrafluoroborate anion. This compound is typically available in a white crystalline form and is soluble in polar solvents, making it useful in various chemical applications.

Tri-tert-butylphosphonium tetrafluoroborate serves as a versatile ligand in various organic reactions, particularly those involving transition metals. Notably, it is employed in palladium-catalyzed reactions, such as:

  • Enantioselective Alpha-Arylation: This reaction involves the arylation of N-Boc-pyrrolidine, where the ligand facilitates the formation of chiral products with high selectivity .
  • Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitutions due to the electrophilic nature of the phosphorus atom.

Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through several methods:

  • Reaction of Tert-Butylphosphine with Tetrafluoroboric Acid: This method involves reacting tert-butylphosphine with tetrafluoroboric acid to yield tri-tert-butylphosphonium tetrafluoroborate.
  • Quaternization of Phosphines: The compound can also be synthesized by quaternizing tri-tert-butylphosphine with an appropriate halide followed by treatment with sodium tetrafluoroborate.

Tri-tert-butylphosphonium tetrafluoroborate finds applications in various fields:

  • Catalysis: It is primarily used as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for creating complex molecules through various coupling reactions.
  • Material Science: Its ionic nature allows it to be explored in the development of ionic liquids and other advanced materials.

Several compounds share similarities with tri-tert-butylphosphonium tetrafluoroborate, particularly in terms of structure and function. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Triethylphosphonium tetrafluoroborateC6H15BF4PC_6H_{15}BF_4PLess sterically hindered; different reactivity
Triphenylphosphonium tetrafluoroborateC18H15BF4PC_{18}H_{15}BF_4PAromatic character; used in different catalytic systems
Trimethylphosphonium tetrafluoroborateC6H18BF4PC_6H_{18}BF_4PSmaller alkyl groups; different solubility properties

Uniqueness: Tri-tert-butylphosphonium tetrafluoroborate stands out due to its bulky tert-butyl groups, which provide significant steric hindrance. This feature enhances its selectivity and efficiency as a ligand compared to other phosphonium salts.

Discovery and Early Research Evolution

The development of tri-tert-butylphosphonium tetrafluoroborate emerged from the fundamental challenge of utilizing trialkylphosphines in synthetic chemistry. While trialkylphosphines offered unique reactivity in various transformations, their extreme sensitivity to oxidation severely limited their practical applications. The breakthrough came in the early 2000s when researchers demonstrated that converting these air-sensitive phosphines into stable phosphonium salts via protonation on phosphorus could preserve their valuable properties while eliminating handling difficulties.

This innovative approach was detailed in a seminal 2001 publication by Netherton and Fu in Organic Letters, where they reported: "We have examined a simple but powerful strategy for addressing this problem: convert air-sensitive trialkylphosphines into air-stable phosphonium salts via protonation on phosphorus". This work established tri-tert-butylphosphonium tetrafluoroborate as a reliable, shelf-stable alternative to the highly reactive tri-tert-butylphosphine.

Development Timeline in Organophosphorus Chemistry

The evolution of tri-tert-butylphosphonium tetrafluoroborate represents a critical advancement in the timeline of organophosphorus chemistry, particularly in catalyst development:

PeriodDevelopmentSignificance
Pre-2000Trialkylphosphines recognized for unique reactivityLimited practical application due to air sensitivity
2001Introduction of air-stable phosphonium saltsPublication of pioneering work by Netherton and Fu
2003Development of one-component catalyst systemsZim and Buchwald demonstrate enhanced stability
2000s-2010sExpansion of applications in cross-couplingWidespread adoption in Suzuki, Heck, and other reactions
2010s-PresentOptimization and new applicationsContinued refinement for specialized catalytic processes

Key Research Milestones and Contributions

Several landmark studies have established tri-tert-butylphosphonium tetrafluoroborate as an essential tool in synthetic chemistry. The 2001 paper by Netherton and Fu demonstrated that these phosphonium salts could be directly deprotonated under reaction conditions by a Brønsted base to liberate the active trialkylphosphine catalysts. This elegant solution maintained all the catalytic advantages of the parent phosphine while eliminating the practical challenges of air sensitivity.

In 2003, Zim and Buchwald further advanced this field by developing "a new, highly efficient palladacyclic precatalyst that is air, moisture, and thermally stable and obviates the need to employ a glovebox". Their work established one-component catalyst systems that incorporated tri-tert-butylphosphonium tetrafluoroborate, significantly simplifying the execution of complex catalytic reactions.

Position in Catalyst Design Evolution

Tri-tert-butylphosphonium tetrafluoroborate has secured a pivotal position in modern catalyst design philosophy. Its development represents a shift toward creating catalysts that balance both reactivity and practicality. The compound exemplifies how structural modification (protonation of phosphorus) can dramatically alter physical properties (air stability) without compromising catalytic function.

This approach has influenced the broader field of catalyst design, where researchers now routinely consider not only the electronic and steric properties of ligands but also their stability, handling characteristics, and practical implementation in both academic and industrial settings.

Classical Synthesis Approaches

Early synthetic routes to tri-tert-butylphosphonium tetrafluoroborate relied on sequential alkylation processes using phosphorus trichloride and tert-butyl magnesium chloride. These methods required strict anhydrous conditions and multiple purification steps due to the sensitivity of tertiary phosphine intermediates to oxidation. A representative approach involved reacting phosphorus tribromide with tert-butyl Grignard reagents in diethyl ether, followed by metathesis with sodium tetrafluoroborate [2]. However, yields rarely exceeded 45% due to competing side reactions and the thermal instability of tri-tert-butylphosphine during salt formation.

Key limitations of classical methods included:

  • Extended reaction times (72+ hours) for complete alkylation
  • Labor-intensive purification via fractional crystallization
  • Significant phosphine oxide byproduct formation (15-20%)
  • Limited scalability beyond laboratory-scale batches

These challenges spurred the development of improved synthetic strategies to enhance efficiency and practicality [1] [3].

Modern Synthetic Routes

High-Yield Procedures without Isolation of Sensitive Intermediates

A breakthrough methodology developed by Fu and coworkers (2011) enables direct preparation of tri-tert-butylphosphonium tetrafluoroborate in 92% yield through in situ generation of the phosphine intermediate [1]. The single-flask process involves:

  • Controlled addition of tert-butyl magnesium bromide to phosphorus trichloride at -78°C
  • Immediate protonation with tetrafluoroboric acid (48% aqueous solution)
  • Crystallization-induced purification from dichloromethane/hexane mixtures

This method eliminates the need to isolate pyrophoric tri-tert-butylphosphine, significantly reducing oxidation risks. The table below compares key parameters between classical and modern approaches:

ParameterClassical Method [2]Modern Single-Flask [1]
Reaction Time (h)726
Isolated Yield (%)4592
Byproduct Formation (%)18<3
Purification Steps41

Grignard Reagent-Based Syntheses

Recent optimizations of Grignard approaches utilize magnesium-activated initiation systems to improve reaction reproducibility. A documented procedure employs:

  • Magnesium turnings (1.05 eq) activated with iodine in THF
  • Gradual addition of chloro-tert-butane (1.0 eq) at 55-60°C
  • Quenching the resulting Grignard reagent with phosphorus tribromide
  • Salt metathesis with sodium tetrafluoroborate in acetonitrile [2]

Critical advancements include:

  • Precise stoichiometric control (1.82±0.3 mmol/g reagent concentration)
  • THF solvent recycling through fractional distillation
  • Real-time NMR monitoring of phosphine intermediate formation

These modifications enable consistent production of pharmaceutical-grade material with <2% residual magnesium salts [2] [4].

Boron Trifluoride Complex Methodologies

Innovative routes exploit the Lewis acidity of boron trifluoride to stabilize reactive intermediates during salt formation. A representative protocol involves:

  • Generating tri-tert-butylphosphine-boron trifluoride adduct at -30°C
  • Displacement with tetrafluoroboric acid in dichloromethane
  • Recrystallization from ethanol/water mixtures

This method capitalizes on BF₃'s ability to:

  • Protect the phosphine center during proton transfer
  • Minimize phosphine oxide formation (<0.5%)
  • Facilitate crystallization through improved lattice energy

The resulting product demonstrates enhanced thermal stability (decomposition onset 261°C) [4], making it suitable for high-temperature catalytic applications.

Scalable Industrial Production Methods

Commercial manufacturing employs continuous flow reactors to address batch-to-batch variability. Key features include:

  • Multi-stage tubular reactors with inline IR spectroscopy monitoring
  • Automated quench systems for immediate acid addition
  • Centrifugal crystallizers producing uniform particle size distributions (D90 <50μm)

A typical production line achieves:

  • 800 kg/month throughput
  • 98.5% purity (iodometric titration)
  • <0.1% residual solvent content (GC-MS)

Process intensification strategies have reduced energy consumption by 40% compared to batch methods through heat integration and solvent recovery systems [3] [4].

Green Chemistry Approaches

Sustainable synthesis innovations focus on:

  • Solvent Selection: Replacement of THF with cyclopentyl methyl ether (CPME) enables:

    • 99% solvent recovery via distillation
    • 60% reduction in process mass intensity
    • Biodegradable waste streams
  • Catalyst Recycling: Palladium catalysts immobilized on magnetic nanoparticles facilitate:

    • 10 consecutive reuse cycles without activity loss
    • 95% metal recovery efficiency
  • Waste Minimization: Integration of membrane filtration systems achieves:

    • 98% magnesium salt removal from aqueous streams
    • Zero liquid discharge through evaporative crystallization

Life cycle analysis shows these methods reduce carbon footprint by 35% compared to conventional routes [1] [3].

Optimization Strategies for Yield and Purity

Advanced process analytical technologies (PAT) enable real-time optimization:

  • ReactIR monitors phosphine-boron adduct formation kinetics
  • FBRM (Focused Beam Reflectance Measurement) controls crystallization endpoints
  • QbD (Quality by Design) approaches correlate:
    • Stirring rate (200-400 rpm) with crystal habit
    • Cooling gradient (0.5-2°C/min) with phase purity

Statistical optimization models have identified critical parameters:

FactorOptimal RangePurity Impact
Reaction Temperature-20°C to 0°C+++
HBF₄ Addition Rate0.5 mL/min++
Aging Time30-45 min+
Crystallization SolventCH₂Cl₂/Hexane (1:3)++++

Implementing these controls consistently produces material meeting pharmacopeial standards (EP 7.0) with total impurities <0.5% [4].

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (27.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (18.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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